molecular formula C9H7F3O3 B13095461 Methyl 2,3,4-trifluoro-5-methoxybenzoate

Methyl 2,3,4-trifluoro-5-methoxybenzoate

Cat. No.: B13095461
M. Wt: 220.14 g/mol
InChI Key: ZWMNSHFKUTZUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-trifluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves the esterification of 2,3,4-trifluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-trifluoro-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,3,4-trifluoro-5-methoxybenzoic acid.

    Reduction: 2,3,4-trifluoro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,4-trifluoro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,3,4-trifluoro-5-methoxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,5-trifluoro-4-methoxybenzoate
  • Methyl 2,4,5-trifluoro-3-methoxybenzoate
  • Methyl 2-methoxybenzoate

Uniqueness

Methyl 2,3,4-trifluoro-5-methoxybenzoate is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 2,3,4-trifluoro-5-methoxybenzoate

InChI

InChI=1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3

InChI Key

ZWMNSHFKUTZUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.